molecular formula C14H11NO2 B093194 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one CAS No. 18167-15-2

2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one

Numéro de catalogue B093194
Numéro CAS: 18167-15-2
Poids moléculaire: 225.24 g/mol
Clé InChI: ZLODOCHSFJATAJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one is a chemical compound that belongs to the class of isoindolinones. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. PARP inhibitors have gained significant attention in recent years due to their potential use in cancer therapy.

Mécanisme D'action

2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibits 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one by binding to the enzyme's catalytic domain, preventing it from repairing DNA damage. This leads to the accumulation of DNA damage, which ultimately results in cell death. 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, as they are more reliant on 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one for DNA repair.
Biochemical and Physiological Effects:
2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to have a range of biochemical and physiological effects. In addition to inhibiting DNA repair, 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to induce apoptosis (programmed cell death), inhibit angiogenesis (formation of new blood vessels), and modulate immune responses. 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have also been shown to have neuroprotective effects in models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one in lab experiments is its potency as a 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. However, 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to have off-target effects, which can complicate the interpretation of results. Additionally, 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to be cytotoxic at high concentrations, which can limit their use in certain experiments.

Orientations Futures

There are several future directions for the study of 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one and other 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors. One area of research is the development of combination therapies that target multiple DNA repair pathways, which may be more effective than single-agent therapies. Another area of research is the development of 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors with improved selectivity and reduced off-target effects. Additionally, there is ongoing research into the use of 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors in other diseases, such as cardiovascular disease and neurodegenerative diseases.

Méthodes De Synthèse

The synthesis of 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one involves the reaction of 1,2-phenylenediamine with phthalic anhydride in the presence of a catalyst such as zinc chloride. The resulting product is then reduced using sodium borohydride to yield 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one.

Applications De Recherche Scientifique

2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one has been extensively studied for its potential use in cancer therapy. 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to be effective in treating cancers that have defects in DNA repair pathways, such as BRCA-mutated cancers. Clinical trials have demonstrated the efficacy of 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors in ovarian, breast, and prostate cancers. Additionally, 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Propriétés

Numéro CAS

18167-15-2

Nom du produit

2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one

Formule moléculaire

C14H11NO2

Poids moléculaire

225.24 g/mol

Nom IUPAC

3-hydroxy-2-phenyl-3H-isoindol-1-one

InChI

InChI=1S/C14H11NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h1-9,13,16H

Clé InChI

ZLODOCHSFJATAJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=O)O

SMILES canonique

C1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=O)O

Autres numéros CAS

18167-15-2

Solubilité

33.8 [ug/mL]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.